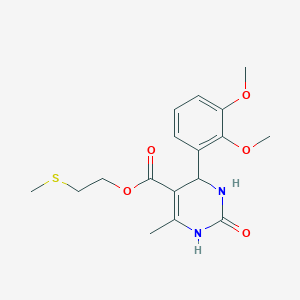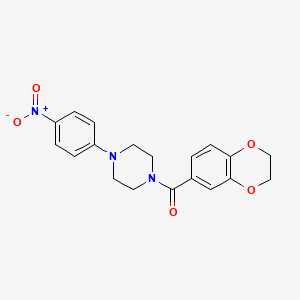![molecular formula C21H20BrN3O4 B5209954 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5209954.png)
3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide, also known as BNPPV, is a synthetic compound that has gained significant attention in the field of scientific research. BNPPV belongs to the class of vinyl carbamate derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide is not fully understood, but several studies have suggested that 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide exerts its biological effects through the inhibition of various cellular signaling pathways. 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide induces apoptosis by activating caspases and disrupting the mitochondrial membrane potential. 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide also inhibits cell proliferation by blocking the cell cycle at the G1 phase. In addition, 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of damaged cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in lab experiments is its potent biological activity. 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to exhibit anticancer and antiviral activity at low concentrations, making it a promising therapeutic option. Another advantage of using 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide is its ease of synthesis. 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide can be synthesized using simple and inexpensive reagents, making it accessible to researchers.
One limitation of using 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in lab experiments is its low solubility in water. 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide is highly hydrophobic, which can make it difficult to dissolve in aqueous solutions. Another limitation of using 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide is its potential toxicity. Although 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to be relatively non-toxic in vitro, its toxicity in vivo has not been fully evaluated.
Direcciones Futuras
There are several future directions for the research on 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. One direction is to further investigate the mechanism of action of 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. Understanding the molecular pathways that are affected by 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide could lead to the development of more effective therapeutic strategies. Another direction is to evaluate the toxicity of 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide in vivo. Animal studies could provide valuable information on the safety and efficacy of 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide as a therapeutic agent. Finally, future research could focus on the optimization of the synthesis method of 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide to improve its yield and purity.
Métodos De Síntesis
The synthesis of 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide involves the reaction between 3-bromo-N-(2-hydroxyphenyl)benzamide and 3-nitrobenzaldehyde in the presence of piperidine and acetic anhydride. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition, and finally, an intramolecular cyclization to form the final product. The yield of the synthesis is typically around 50%, and the purity of the compound can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications. Several studies have shown that 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle of cancer cells.
In addition to its anticancer activity, 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has also been studied for its antiviral properties. 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has been shown to inhibit the replication of the hepatitis C virus, the dengue virus, and the Zika virus. 3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
3-bromo-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O4/c22-17-8-5-7-16(14-17)20(26)23-19(21(27)24-10-2-1-3-11-24)13-15-6-4-9-18(12-15)25(28)29/h4-9,12-14H,1-3,10-11H2,(H,23,26)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBYFRPYCSIYOU-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(Z)-1-(3-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1H-indol-3-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5209877.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5209883.png)


![2-{[(2-methyl-4-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B5209896.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5209904.png)
![1-(4-nitrophenyl)-4-[(phenylsulfonyl)carbonyl]piperazine](/img/structure/B5209907.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5209910.png)

![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5209916.png)

![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5209924.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5209940.png)
